Gadoteric Acid
Gadoteric Acid
Gadoteric acid is a macrocycle-structured gadolinium-based MRI contrast agent. It is composed of the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) used for its chelating properties, and gadolinium (Gd3+). As a paramagnetic molecule, gadoterate develops a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. More specifically, it reduces the T1 relaxation time (and to some extent the T2 and T2* relaxation times) in NMR, which is the source of its clinical utility. Increased signal brightness allows it to be used in imaging of blood vessels and of inflamed or diseased tissue where the blood vessels become 'leaky'. Gadoteric acid, as the FDA approved product Dotarem, is indicated for intravenous use with magnetic resonance imaging (MRI) in brain (intracranial), spine and associated tissues in adult and pediatric patients (2 years of age and older) to detect and visualize areas with disruption of the blood brain barrier (BBB) and/or abnormal vascularity.
Brand Name:
Vulcanchem
CAS No.:
72573-82-1
VCID:
VC0025984
InChI:
InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3
SMILES:
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]
Molecular Formula:
C16H25GdN4O8
Molecular Weight:
558.6 g/mol
Gadoteric Acid
CAS No.: 72573-82-1
Main Products
VCID: VC0025984
Molecular Formula: C16H25GdN4O8
Molecular Weight: 558.6 g/mol
CAS No. | 72573-82-1 |
---|---|
Product Name | Gadoteric Acid |
Molecular Formula | C16H25GdN4O8 |
Molecular Weight | 558.6 g/mol |
IUPAC Name | 2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
Standard InChI | InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |
Standard InChIKey | GFSTXYOTEVLASN-UHFFFAOYSA-K |
SMILES | C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES | C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Description | Gadoteric acid is a macrocycle-structured gadolinium-based MRI contrast agent. It is composed of the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) used for its chelating properties, and gadolinium (Gd3+). As a paramagnetic molecule, gadoterate develops a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. More specifically, it reduces the T1 relaxation time (and to some extent the T2 and T2* relaxation times) in NMR, which is the source of its clinical utility. Increased signal brightness allows it to be used in imaging of blood vessels and of inflamed or diseased tissue where the blood vessels become 'leaky'. Gadoteric acid, as the FDA approved product Dotarem, is indicated for intravenous use with magnetic resonance imaging (MRI) in brain (intracranial), spine and associated tissues in adult and pediatric patients (2 years of age and older) to detect and visualize areas with disruption of the blood brain barrier (BBB) and/or abnormal vascularity. |
Synonyms | Gadoteric acid;Gadoteric;Gadolinium 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetic acid;Gadolinate(1-),[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7,kO10]-, hydrogen (1:1) |
Reference | 1: Gheuens E, Daelemans R, Mesens S. Dialysability of gadoteric acid in patients with end-stage renal disease undergoing hemodialysis. Invest Radiol. 2014 Aug;49(8):505-8. doi: 10.1097/RLI.0000000000000045. PubMed PMID: 24619209. 2: Renz DM, Durmus T, Böttcher J, Taupitz M, Diekmann F, Huppertz A, Pfeil A, Maurer MH, Streitparth F, Bick U, Hamm B, Fallenberg EM. Comparison of gadoteric acid and gadobutrol for detection as well as morphologic and dynamic characterization of lesions on breast dynamic contrast-enhanced magnetic resonance imaging. Invest Radiol. 2014 Jul;49(7):474-84. doi: 10.1097/RLI.0000000000000039. PubMed PMID: 24637587. 3: Balassy C, Roberts D, Miller SF. Safety and efficacy of gadoteric acid in pediatric magnetic resonance imaging: overview of clinical trials and post-marketing studies. Pediatr Radiol. 2015 Nov;45(12):1831-41. doi: 10.1007/s00247-015-3394-9. Epub 2015 Jun 5. Review. PubMed PMID: 26045036. 4: Budjan J, Ong M, Riffel P, Morelli JN, Michaely HJ, Schoenberg SO, Haneder S. CAIPIRINHA-Dixon-TWIST (CDT)-volume-interpolated breath-hold examination (VIBE) for dynamic liver imaging: comparison of gadoterate meglumine, gadobutrol and gadoxetic acid. Eur J Radiol. 2014 Nov;83(11):2007-12. doi: 10.1016/j.ejrad.2014.08.003. Epub 2014 Aug 17. PubMed PMID: 25172427. 5: Maurer M, Heine O, Wolf M, Durmus T, Wagner M, Hamm B. Tolerability and diagnostic value of gadoteric acid in the general population and in patients with risk factors: results in more than 84,000 patients. Eur J Radiol. 2012 May;81(5):885-90. doi: 10.1016/j.ejrad.2011.04.022. Epub 2011 May 8. PubMed PMID: 21555197. 6: Seithe T, Braun J, Wolf M, Vahldiek J, Wolny D, Auer J, Pociej J, Heine O, Hamm B, de Bucourt M. Diagnostic efficacy and safety of gadoteric acid MR mammography in 1537 patients. Eur J Radiol. 2016 Dec;85(12):2281-2287. doi: 10.1016/j.ejrad.2016.10.013. Epub 2016 Oct 14. PubMed PMID: 27842678. 7: Apodaca-Torrez FR, Goldenberg A, Lobo EJ, Farah JF, Triviño T, Montero EF, Schraibman V, Benvenuto RB, Artigiani Neto R. Evaluation of the effects of noniodinized and iodinized ionic contrast media and gadoteric acid in acute necrotizing pancreatitis: experimental study in rabbits. Pancreas. 2007 Nov;35(4):e41-4. PubMed PMID: 18090230. |
PubChem Compound | 158536 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume